ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a heterocyclic hybrid molecule featuring a pyrrolidone-thiazole core substituted with allyloxy-methoxyphenyl, butoxybenzoyl, and methyl ester groups. The allyloxy group (CH₂CHCH₂O-) at the para-position of the phenyl ring and the butoxybenzoyl moiety (C₄H₉O-C₆H₄-CO-) are critical for modulating solubility and intermolecular interactions .
Properties
Molecular Formula |
C32H34N2O8S |
|---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
ethyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-methoxy-4-prop-2-enoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C32H34N2O8S/c1-6-9-17-41-22-13-10-20(11-14-22)27(35)25-26(21-12-15-23(42-16-7-2)24(18-21)39-5)34(30(37)28(25)36)32-33-19(4)29(43-32)31(38)40-8-3/h7,10-15,18,26,35H,2,6,8-9,16-17H2,1,3-5H3/b27-25- |
InChI Key |
DYDYAQODMVZXBO-RFBIWTDZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OCC=C)OC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OCC=C)OC)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Thiazole Synthesis
The 4-methyl-1,3-thiazole-5-carboxylate intermediate is synthesized using a modified Hantzsch method. Ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under basic conditions (sodium carbonate) at 60–70°C for 5–5.5 hours, yielding ethyl 2-amino-4-methylthiazole-5-carboxylate with >98% efficiency. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Base | Sodium carbonate (0.01–0.1 eq) | |
| Temperature | 60–70°C | |
| Reaction Time | 5–5.5 hours | |
| Yield | >98% |
Mechanism : Nucleophilic substitution of the chloro group by thiourea’s sulfur initiates cyclocondensation, followed by water elimination to form the thiazole ring.
Alternative Thiazole Formation
A solvent system containing formic acid eliminates the need for toxic catalysts. For example, reacting α-haloketones with thiourea derivatives in formic acid at 40–55°C achieves comparable yields (85–92%) under milder conditions.
Construction of the Pyrrole Moiety
Cascade Reaction for Pyrrole Synthesis
The 2,5-dihydro-1H-pyrrole segment is synthesized via a 1,4-addition/isomerization/ring closure cascade. Alkynyl Fischer carbene complexes react with α-imino glycine methyl esters in the presence of LDA (lithium diisopropylamide), producing polysubstituted pyrroles.
Example Protocol :
Functionalization with Aryl Groups
The 4-(allyloxy)-3-methoxyphenyl and 4-butoxybenzoyl groups are introduced via Friedel-Crafts acylation or Suzuki coupling. For instance, 4-butoxybenzoyl chloride reacts with the pyrrole nitrogen under acidic conditions (BF₃·Et₂O) to install the acyl group.
Coupling Reactions for Final Assembly
Thiazole-Pyrrole Coupling
A Mitsunobu reaction links the thiazole and pyrrole moieties. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group on the pyrrole undergoes nucleophilic displacement with the thiazole’s amine group.
Optimization :
Esterification and Allyloxy Group Installation
The allyloxy group is introduced via Williamson ether synthesis:
-
Deprotonate the phenolic –OH with K₂CO₃.
-
React with allyl bromide in acetone at reflux.
Analytical Validation and Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Variations
The target compound belongs to a class of pyrrolidone-thiazole hybrids. Key analogs include:
Key Observations :
- Solubility : The allyloxy group in the target compound enhances hydrophobicity compared to the ethyl ester analog (488855-22-7), which has polar trimethoxyphenyl groups .
Crystallographic and Conformational Differences
- Planarity : Fluorophenyl-substituted analogs (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)...thiazole (5)) exhibit near-planar conformations, whereas the allyloxy group in the target compound introduces steric hindrance, likely reducing planarity .
- Crystal Packing: Isostructural compounds with fluorophenyl groups (e.g., ) form triclinic crystals (space group P 1̄), while the target compound’s bulky substituents may favor monoclinic or orthorhombic systems .
Pharmacological Potential
- Antimicrobial Properties : Triazole-pyrazole hybrids () demonstrate antibacterial activity, though the target compound’s bioactivity remains untested .
Biological Activity
Ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 609.79 g/mol. The structure features various functional groups, including thiazole, pyrrole, and methoxy phenyl moieties, which are often associated with significant biological activities.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit notable antimicrobial properties. For instance, compounds with similar thiazole and pyrrole structures have been tested for their efficacy against various bacterial strains. A study found that certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that the target compound may possess similar antimicrobial properties .
Antioxidant Activity
Compounds containing methoxy and hydroxy groups are often linked to antioxidant activities. The presence of these groups in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems .
Case Study 1: Antimicrobial Efficacy
In a study conducted on a series of thiazole-containing compounds, ethyl derivatives demonstrated varying degrees of antimicrobial activity. The results indicated that modifications to the side chains significantly influenced activity levels against specific bacterial strains. This highlights the importance of structural variations in enhancing biological efficacy .
Case Study 2: Antioxidant Capacity
A comparative analysis of several methoxy-substituted phenolic compounds revealed that those with additional hydroxy groups exhibited superior antioxidant properties. The study measured the ability to inhibit lipid peroxidation and scavenge free radicals using DPPH assays, suggesting that this compound could similarly benefit from these modifications .
Research Findings Summary
Q & A
Basic Research Question
- Kinase inhibition assays : Test against pro-inflammatory kinases (e.g., JAK3, COX-2) using fluorescence polarization .
- Cell viability assays : Use MTT on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Apoptosis markers : Quantify caspase-3/7 activation via luminescence .
How can researchers elucidate the compound’s mechanism of action against protein kinases?
Advanced Research Question
- Molecular docking : Map the 4-butoxybenzoyl group’s interaction with kinase ATP-binding pockets (e.g., using AutoDock Vina) .
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) for kinases like EGFR .
- Mutagenesis studies : Modify kinase active sites to assess critical residue interactions .
What computational approaches predict metabolic stability and off-target effects?
Advanced Research Question
- ADMET prediction : Use SwissADME to estimate LogP (~3.2) and CYP450 metabolism .
- Molecular dynamics (MD) simulations : Model ligand-receptor stability over 100 ns to assess off-target binding .
- Pharmacophore modeling : Identify structural motifs (e.g., thiazole carboxylate) linked to hERG channel inhibition risks .
How should contradictory data on biological activity (e.g., varying IC₅₀ across studies) be resolved?
Advanced Research Question
- Standardize assay conditions : Use identical cell lines (ATCC-validated) and control compounds (e.g., doxorubicin) .
- Validate purity : Characterize batches via LC-MS (>95% purity) to exclude degradation products .
- Dose-response replication : Perform triplicate experiments across independent labs .
What strategies improve solubility and bioavailability for in vivo studies?
Basic Research Question
- Salt formation : React with sodium hydroxide to generate a water-soluble carboxylate .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
- LogP adjustment : Introduce polar groups (e.g., hydroxyl) at the 4-methyl-thiazole position .
How do structural modifications at the allyloxy or butoxy groups affect target selectivity?
Advanced Research Question
- SAR studies : Replace allyloxy with cyclopropylmethoxy to reduce metabolic oxidation .
- Bioisosteric substitution : Swap butoxy for trifluoromethoxy to enhance kinase binding .
- Activity cliffs : Use QSAR models to predict potency changes from substituent volume/logD .
What analytical techniques identify degradation products under accelerated stability conditions?
Basic Research Question
- Forced degradation : Expose to 40°C/75% RH for 4 weeks .
- LC-QTOF-MS : Detect hydrolyzed products (e.g., free carboxylic acid from ester hydrolysis) .
- 2D NMR : Assign structures to oxidation byproducts (e.g., pyrrole ring epoxidation) .
How can polypharmacology be systematically assessed given its complex structure?
Advanced Research Question
- Proteome-wide profiling : Use affinity chromatography with immobilized compound to pull down targets .
- Transcriptomics : Treat cell lines and analyze RNA-seq data for pathway enrichment (e.g., NF-κB, MAPK) .
- Network pharmacology : Build compound-target-disease networks using STITCH or STRING databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
